molecular formula C13H18N4O5S2 B12710577 4,5-Dihydro-1,3-thiazol-2-amine;4-oxo-4-(4-sulfamoylanilino)butanoic acid CAS No. 171088-77-0

4,5-Dihydro-1,3-thiazol-2-amine;4-oxo-4-(4-sulfamoylanilino)butanoic acid

Cat. No.: B12710577
CAS No.: 171088-77-0
M. Wt: 374.4 g/mol
InChI Key: LMCSSVHPMMTPCU-UHFFFAOYSA-N
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Description

4,5-Dihydro-1,3-thiazol-2-amine;4-oxo-4-(4-sulfamoylanilino)butanoic acid is a complex organic compound that combines a thiazole ring with an amine group and a sulfonamide-substituted butanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydro-1,3-thiazol-2-amine typically involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The reaction conditions often include the use of ethanol as a solvent and heating to facilitate the formation of the thiazole ring.

For the preparation of 4-oxo-4-(4-sulfamoylanilino)butanoic acid, a common method involves the reaction of 4-aminobenzenesulfonamide with succinic anhydride . This reaction is typically carried out in an organic solvent such as dichloromethane, under reflux conditions to ensure complete conversion to the desired product.

Industrial Production Methods

Industrial production of these compounds may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydro-1,3-thiazol-2-amine and 4-oxo-4-(4-sulfamoylanilino)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Tin(II) chloride, iron powder

    Solvents: Ethanol, dichloromethane, acetonitrile

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Amines

    Substitution Products: Alkylated or acylated thiazole derivatives

Scientific Research Applications

4,5-Dihydro-1,3-thiazol-2-amine;4-oxo-4-(4-sulfamoylanilino)butanoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dihydro-1,3-thiazol-2-amine;4-oxo-4-(4-sulfamoylanilino)butanoic acid is unique due to its combination of a thiazole ring with a sulfonamide-substituted butanoic acid. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

171088-77-0

Molecular Formula

C13H18N4O5S2

Molecular Weight

374.4 g/mol

IUPAC Name

4,5-dihydro-1,3-thiazol-2-amine;4-oxo-4-(4-sulfamoylanilino)butanoic acid

InChI

InChI=1S/C10H12N2O5S.C3H6N2S/c11-18(16,17)8-3-1-7(2-4-8)12-9(13)5-6-10(14)15;4-3-5-1-2-6-3/h1-4H,5-6H2,(H,12,13)(H,14,15)(H2,11,16,17);1-2H2,(H2,4,5)

InChI Key

LMCSSVHPMMTPCU-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=N1)N.C1=CC(=CC=C1NC(=O)CCC(=O)O)S(=O)(=O)N

Origin of Product

United States

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